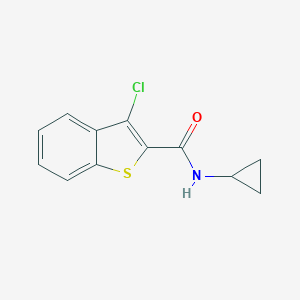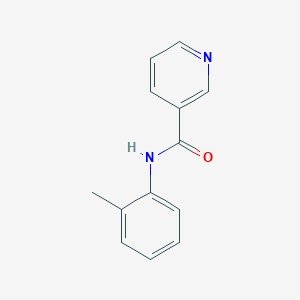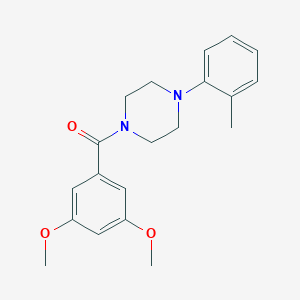)amine](/img/structure/B275225.png)
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine is a synthetic organic compound It is characterized by the presence of a sulfonamide group, a pyridine ring, and various substituents that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Sulfonamide Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonamide can yield amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.
Medicine
Drug Development: The compound’s structure suggests it could be a lead compound for developing new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.
Mecanismo De Acción
The mechanism by which [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridine ring and other substituents can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar functional group.
Pyridine Derivatives: Compounds like 2-chloropyridine and 2-methylpyridine share structural similarities.
Uniqueness
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine is unique due to its combination of functional groups and substituents, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C16H19ClN2O3S |
|---|---|
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
5-chloro-4-methyl-N-(6-methylpyridin-2-yl)-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-8-22-14-9-11(2)13(17)10-15(14)23(20,21)19-16-7-5-6-12(3)18-16/h5-7,9-10H,4,8H2,1-3H3,(H,18,19) |
Clave InChI |
WPASZLPMSOKUDO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC(=N2)C |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)


![5'-METHYLSPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-4'-ONE](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
![5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B275160.png)
![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)


![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
